Cyclohexanol, 4-isothiocyanato-

Description

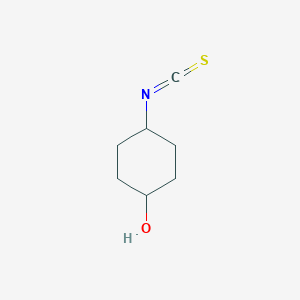

Structure

3D Structure

Properties

CAS No. |

195073-94-0 |

|---|---|

Molecular Formula |

C7H11NOS |

Molecular Weight |

157.24 g/mol |

IUPAC Name |

4-isothiocyanatocyclohexan-1-ol |

InChI |

InChI=1S/C7H11NOS/c9-7-3-1-6(2-4-7)8-5-10/h6-7,9H,1-4H2 |

InChI Key |

CPWGOWRPDPLJAC-UHFFFAOYSA-N |

SMILES |

C1CC(CCC1N=C=S)O |

Canonical SMILES |

C1CC(CCC1N=C=S)O |

Synonyms |

Cyclohexanol, 4-isothiocyanato-, trans- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies for Cyclohexanol, 4 Isothiocyanato and Analogous Isothiocyanato Cyclohexanes

Direct Synthesis Approaches for Isothiocyanato-Cyclohexanes

Direct methods for the synthesis of isothiocyanato-cyclohexanes primarily involve the conversion of primary amines into the corresponding isothiocyanate group. These approaches are often favored for their efficiency and atom economy.

Thiophosgene-Mediated Reactions from Amine Precursors

The reaction of primary amines with thiophosgene (B130339) (CSCl₂) has long been a standard method for producing isothiocyanates. cbijournal.comnih.gov This reaction is typically robust and proceeds smoothly for a wide range of amines, including those with other reactive functional groups like hydroxyl groups. researchgate.net The process involves the formation of a thiocarbamyl chloride intermediate, which then eliminates hydrogen chloride to yield the isothiocyanate. cbijournal.com To prevent the formation of symmetrical thiourea (B124793) byproducts, it is often advantageous to use the amine salt as the starting material or ensure that thiophosgene is present in excess. cbijournal.com While effective, the high toxicity of thiophosgene has prompted the development of alternative, safer reagents. nih.gov

One-Pot Syntheses via Dithiocarbamate (B8719985) Intermediates

A prevalent and more environmentally benign approach to isothiocyanate synthesis involves the in-situ generation and subsequent decomposition of dithiocarbamate salts. nih.govnih.govresearchgate.net This method typically begins with the reaction of a primary amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate intermediate. nih.govorganic-chemistry.org A variety of desulfurizing agents can then be employed to convert the dithiocarbamate to the isothiocyanate.

Several reagents have been successfully used for this desulfurization step, including:

Tosyl chloride : A facile and general protocol uses tosyl chloride to mediate the decomposition of in situ generated dithiocarbamate salts. organic-chemistry.org

Tetrapropylammonium tribromide (TPATB) : This mild and non-toxic reagent offers an efficient and environmentally friendly option for the synthesis of isothiocyanates from dithiocarbamate salts in a biphasic water/ethyl acetate (B1210297) system. cbijournal.com

Cyanuric chloride (TCT) : Under aqueous conditions, TCT can be used as a desulfurylation reagent for dithiocarbamate intermediates, providing a scalable and economical process. cbijournal.comnih.gov

Di-tert-butyl dicarbonate (B1257347) (Boc₂O) : In the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) or 1,4-diazabicyclo[2.2.2]octane (DABCO), Boc₂O effectively converts dithiocarbamates to isothiocyanates with a clean workup procedure. cbijournal.com

Sodium persulfate (Na₂S₂O₈) : This reagent allows for a green and practical synthesis of isothiocyanates from amines and carbon disulfide in water. rsc.org

These one-pot procedures are often advantageous due to their mild reaction conditions, simple operation, and applicability to a wide range of substrates, including both alkyl and aryl amines. researchgate.netorganic-chemistry.org

Conversion Strategies from Hydroxyalkyl Amines to Hydroxyalkyl Isothiocyanates

The direct conversion of hydroxyalkyl amines to hydroxyalkyl isothiocyanates presents a specific challenge due to the presence of the reactive hydroxyl group. However, methods like the thiophosgene reaction are known to be compatible with hydroxyl groups, allowing for the selective formation of the isothiocyanate. researchgate.net

Furthermore, the one-pot syntheses via dithiocarbamate intermediates can also be applied. For instance, the use of sodium persulfate in water has been shown to tolerate alcoholic hydroxyls, enabling the conversion of amino alcohols to the corresponding hydroxyalkyl isothiocyanates. rsc.org The choice of reagents and reaction conditions is crucial to avoid unwanted side reactions involving the hydroxyl group.

Indirect Synthetic Routes and Precursor Chemistry

Indirect routes to isothiocyanato-cyclohexanes involve the synthesis of a cyclohexanol (B46403) skeleton followed by the introduction or modification of functional groups to generate the isothiocyanate moiety.

Functional Group Interconversions on Cyclohexanol Skeletons

Functional group interconversions are a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. fiveable.me In the context of synthesizing 4-isothiocyanatocyclohexanol, a common strategy would involve starting with a cyclohexanol derivative containing a precursor functional group at the 4-position that can be converted to an amine. This amine can then be transformed into the isothiocyanate using the direct methods described above.

Common precursor functional groups and their conversions to amines include:

Reduction of a nitro group : A nitro group can be introduced onto the cyclohexane (B81311) ring and subsequently reduced to an amine. youtube.com

Reduction of an azide (B81097) : An azide group, often introduced via nucleophilic substitution of a halide or sulfonate, can be readily reduced to a primary amine. vanderbilt.edu

Reduction of a nitrile : A nitrile group can be reduced to a primary amine using various reducing agents. vanderbilt.edu

Once the amino group is in place, any of the direct methods, such as reaction with thiophosgene or the dithiocarbamate route, can be employed to furnish the final isothiocyanate product.

Cyclization and Rearrangement Strategies for Isothiocyanate Integration

While less common for the direct synthesis of simple isothiocyanato-cyclohexanes, cyclization and rearrangement reactions represent powerful strategies for constructing complex cyclic systems that may incorporate an isothiocyanate group or a precursor. rug.nlnih.gov For instance, a molecule containing an isothiocyanate group or a masked amine could potentially be a substrate in a cyclization reaction to form the cyclohexane ring.

Examples of powerful cyclization reactions in organic synthesis include:

Diels-Alder reactions : This [4+2] cycloaddition is a classic method for forming six-membered rings and can be used to install multiple stereocenters. rug.nl

Nazarov cyclization : This reaction involves the acid-catalyzed electrocyclic ring closure of a divinyl ketone to form a cyclopentenone, which could potentially be a precursor to a cyclohexyl system through further transformations. nih.gov

Rearrangement reactions can also be strategically employed to alter the carbon skeleton and introduce functionality. However, the direct integration of an isothiocyanate group during such complex transformations is highly substrate-dependent and would require careful planning of the synthetic route. More commonly, these strategies would be used to construct the core cyclohexanol ring system, with the isothiocyanate functionality being introduced in a later step via functional group interconversion as described previously.

Stereoselective and Regioselective Considerations in Synthesis

The synthesis of Cyclohexanol, 4-isothiocyanato- and its analogs requires careful control over the spatial arrangement of functional groups on the cyclohexane ring, a concept known as stereoselectivity, as well as control over the position of these groups, known as regioselectivity.

The conformation of the cyclohexane ring is a critical factor in its reactivity and stereochemical outcome. weebly.com The ring typically adopts a stable chair conformation, where substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. For a molecule like 4-isothiocyanatocyclohexanol, two diastereomers exist: the cis isomer, where the hydroxyl (-OH) and isothiocyanato (-NCS) groups are on the same side of the ring, and the trans isomer, where they are on opposite sides. The placement of the bulky isothiocyanato group is generally favored in the equatorial position to minimize steric hindrance. weebly.com

The primary route to synthesizing 4-isothiocyanatocyclohexanol involves the conversion of a corresponding 4-aminocyclohexanol precursor. In this context, the stereochemistry of the final product is directly dictated by the stereochemistry of the starting amine. The reaction to convert the amino group (-NH₂) to the isothiocyanate group (-NCS), for instance, through reaction with carbon disulfide followed by a desulfurization agent, typically proceeds with retention of configuration at the carbon atom. Therefore, to synthesize trans-4-isothiocyanatocyclohexanol, one must start with trans-4-aminocyclohexanol.

Key Stereoselective Approaches:

Substrate-Controlled Synthesis: The most straightforward method relies on using a stereochemically pure starting material. The conversion of the amine to the isothiocyanate does not affect the existing stereocenters.

Stereoselective Reduction: In a synthetic sequence, the stereochemistry can be set during the reduction of a ketone precursor, such as 4-aminocyclohexanone. The choice of reducing agent can selectively produce one diastereomer of the corresponding amino alcohol over another.

Alkene Functionalization: An alternative strategy involves the direct introduction of the isothiocyanate group to a cyclohexene (B86901) precursor. For instance, a method for the cis-selective isothiocyanato-chalcogenization of alkenes has been developed. chemrxiv.org In a reaction involving cyclohexene, a cis-isothiocyanatoselene compound was formed, demonstrating a method where the stereochemistry is controlled during the addition across a double bond. chemrxiv.org

Regioselectivity is also a crucial consideration. When starting with 4-aminocyclohexanol, the positions of the hydroxyl and the reacting amino group are already fixed, ensuring the formation of the 4-isothiocyanato product. However, if starting from a less functionalized precursor like cyclohexene oxide, the ring-opening reaction must be controlled to ensure the correct substitution pattern. The opening of an epoxide on a cyclohexane ring is subject to stereoelectronic effects, where the incoming nucleophile attacks in a way that leads to a chair-like transition state, influencing both the regio- and stereochemical outcome. youtube.com

Table 1: Stereochemical Considerations in Synthesis

| Synthetic Aspect | Key Consideration | Example/Strategy | Typical Outcome |

|---|---|---|---|

| Stereoselectivity | Control of cis/trans isomerism. | Using stereochemically pure trans-4-aminocyclohexanol as a precursor. | Retention of stereochemistry to yield trans-4-isothiocyanatocyclohexanol. |

| Stereoselectivity | Introduction of groups across a double bond. | Isothiocyanatoselenization of cyclohexene. | Formation of a cis-adduct on the cyclohexane ring. chemrxiv.org |

| Regioselectivity | Control of substituent position (e.g., 1,4-substitution). | Use of a precursor with pre-defined functional group positions, like 4-aminocyclohexanol. | Exclusively 4-isothiocyanatocyclohexanol. |

| Conformation | Minimizing steric strain. | The bulky isothiocyanato group preferentially occupies the equatorial position in the chair conformation. | Increased conformational stability of the final product. weebly.com |

Green Chemistry Approaches in Isothiocyanate Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of isothiocyanates to develop methods that are safer, more efficient, and environmentally benign. nih.govwisdomlib.org Traditional methods often relied on highly toxic and hazardous reagents such as thiophosgene. nih.govorganic-chemistry.org Modern approaches focus on replacing these reagents and minimizing the use of volatile organic solvents.

A significant advancement is the use of water as a solvent. rsc.orgrsc.org Researchers have developed efficient procedures to synthesize isothiocyanates from primary amines and carbon disulfide using sodium persulfate (Na₂S₂O₈) as a desulfurization agent in water. rsc.orgrsc.org This method is not only environmentally friendly but also shows good tolerance for various functional groups, including alcoholic hydroxyls, making it suitable for the synthesis of Cyclohexanol, 4-isothiocyanato-. rsc.org

Another green strategy involves using milder and safer reagents to facilitate the decomposition of the dithiocarbamate intermediate, which is formed from the amine and carbon disulfide. organic-chemistry.org These alternatives to toxic reagents are often more cost-effective and present a lower risk to both the chemist and the environment. cbijournal.com

Key Green Chemistry Strategies:

Use of Water as a Solvent: Aqueous synthesis methods significantly reduce the reliance on hazardous organic solvents. A one-pot procedure in water using sodium persulfate has proven effective for converting diverse amines to isothiocyanates in satisfactory yields. rsc.orgrsc.org

Safer Desulfurization Agents: A variety of less hazardous reagents have been successfully employed to replace thiophosgene and other toxic compounds. These include:

Sodium Persulfate (Na₂S₂O₈): Used in aqueous media, offering a green and practical route. rsc.org

Tosyl Chloride (TsCl): Mediates the decomposition of in situ generated dithiocarbamate salts. organic-chemistry.org

Propane Phosphonic Acid Anhydride (T3P®): Acts as an efficient desulfurating agent in a one-pot reaction. organic-chemistry.org

Iodine: Can be used in a biphasic water/ethyl acetate system, which simplifies product extraction and purification. cbijournal.com

Improved Reaction Conditions: The development of methods that proceed at room temperature or with gentle heating, such as microwave-assisted synthesis, reduces energy consumption. nih.govmdpi.com Furthermore, procedures that offer simple, chromatography-free purification steps contribute to a greener process by reducing solvent waste. rsc.org

Table 2: Comparison of Green Reagents for Isothiocyanate Synthesis from Amines

| Reagent | Solvent/Conditions | Advantages | Reference |

|---|---|---|---|

| Sodium Persulfate (Na₂S₂O₈) | Water | Environmentally benign solvent, good chemoselectivity, wide substrate scope. | rsc.orgrsc.org |

| Tosyl Chloride (TsCl) | Organic Solvent (e.g., CH₂Cl₂) | Facile and general protocol, good yields for various amines. | organic-chemistry.org |

| Propane Phosphonic Acid Anhydride (T3P®) | Organic Solvent | Efficient desulfurating agent, one-pot procedure. | organic-chemistry.org |

| Iodine | Water/Ethyl Acetate | Mild conditions, easy work-up due to phase separation. | cbijournal.com |

| Phenyl Chlorothionoformate | Dichloromethane | Efficient one-pot or two-step process, versatile for different amines. | organic-chemistry.org |

Molecular Structure, Conformation, and Isomerism of Cyclohexanol, 4 Isothiocyanato

Conformational Analysis of the Cyclohexane (B81311) Ring Bearing Isothiocyanate and Hydroxyl Substituents

The chair conformation of cyclohexane features two distinct types of substituent positions: axial and equatorial. libretexts.orglibretexts.org Axial bonds are parallel to the main symmetry axis of the ring, while equatorial bonds point outwards from the ring's "equator". pressbooks.pub The rapid interconversion between two chair forms, known as a ring-flip, causes axial and equatorial positions to be exchanged. pressbooks.pub

The spatial arrangement of the hydroxyl and isothiocyanate groups is dictated by the stereochemistry (cis or trans) and the energetic favorability of placing substituents in either axial or equatorial positions. Generally, bulkier substituents are more stable in the equatorial position to avoid steric strain from 1,3-diaxial interactions. fiveable.me

Trans Isomer : In the trans configuration, the two substituents are on opposite sides of the ring (one "up," one "down"). This allows for a diequatorial conformation, which is significantly more stable. The alternative diaxial conformation would introduce substantial steric hindrance.

Cis Isomer : In the cis configuration, both substituents are on the same side of the ring (both "up" or both "down"). This necessitates that one group must be in an axial position while the other is equatorial. The equilibrium will favor the conformer where the bulkier group occupies the more spacious equatorial position. While direct A-values for the isothiocyanate group are not readily available, studies on the related cyclohexyl isothiocyanate show a clear preference for the equatorial position. nih.govresearchgate.net Therefore, in cis-4-isothiocyanatocyclohexanol, the conformation with the isothiocyanate group equatorial and the hydroxyl group axial would be favored over the reverse.

Interactive Table: Conformational Preferences in 4-Isothiocyanatocyclohexanol

| Isomer | Most Stable Conformation | Substituent Positions | Rationale |

| Trans | Diequatorial | C1-OH (Equatorial), C4-NCS (Equatorial) | Minimizes steric strain by placing both bulky groups in the less hindered equatorial positions. |

| Cis | Equatorial-Axial | C1-OH (Axial), C4-NCS (Equatorial) | The larger isothiocyanate group preferentially occupies the equatorial position to reduce 1,3-diaxial interactions. |

The isothiocyanate group (-N=C=S) is a linear moiety, but its attachment to the cyclohexane ring allows for internal rotation around the C-N single bond. wikipedia.org Studies on other isothiocyanate-containing molecules have characterized the barriers to internal rotation. For example, the investigation of phenyl isothiocyanate using microwave spectroscopy has provided insights into its rotational dynamics. researchgate.net While specific tunnelling phenomena for Cyclohexanol (B46403), 4-isothiocyanato- have not been documented, internal rotation is a key dynamic feature, influencing how the isothiocyanate group interacts with its local environment and with neighboring molecules. researchgate.netresearchgate.net

Stereochemical Investigations and Diastereoisomeric Equilibria

The cis and trans isomers of Cyclohexanol, 4-isothiocyanato- are diastereomers, which are stereoisomers that are not mirror images of each other. youtube.com Each of these diastereomers exists in a dynamic equilibrium between its two chair conformations. pressbooks.pub

For the trans isomer , the ring-flip converts the highly stable diequatorial conformer into a high-energy diaxial conformer. The equilibrium heavily favors the diequatorial form.

For the cis isomer , the ring-flip interconverts two different axial-equatorial conformations.

Conformer A: Hydroxyl (axial) / Isothiocyanate (equatorial)

Conformer B: Hydroxyl (equatorial) / Isothiocyanate (axial)

These two conformers are also diastereomeric. The equilibrium will lie towards the more stable Conformer A, where the larger -NCS group avoids the sterically demanding axial position. The energy difference between these conformers dictates their relative populations at equilibrium.

Non-Covalent Interactions and Adduct Formation

Non-covalent interactions are crucial in defining the supramolecular chemistry of Cyclohexanol, 4-isothiocyanato-, governing how individual molecules associate with each other and with other species. taylorandfrancis.com These forces include hydrogen bonds and dispersion forces.

The presence of a hydroxyl group makes the molecule a potent hydrogen bond donor. libretexts.orglibretexts.org The isothiocyanate group can act as a hydrogen bond acceptor. Research on the water complex of the analogous cyclohexyl isothiocyanate revealed that a water molecule prefers to form a hydrogen bond with the sulfur atom of the isothiocyanate group (O-H···S). nih.govresearchgate.net It also engages in weaker C-H···O interactions. nih.govresearchgate.net

This suggests that in a pure sample of Cyclohexanol, 4-isothiocyanato-, extensive intermolecular hydrogen bonding networks can form. These networks would primarily involve the hydroxyl group of one molecule acting as a donor to the sulfur or nitrogen atom of the isothiocyanate group of a neighboring molecule (O-H···S or O-H···N), as well as to the oxygen atom of another hydroxyl group (O-H···O). libretexts.org Such interactions are fundamental to the formation of molecular adducts and influence the compound's physical properties.

Advanced Spectroscopic Characterization Techniques in Research

Rotational Spectroscopy for Precise Structural Elucidation and Conformational Analysis

Rotational spectroscopy is a high-resolution technique that provides exceedingly precise information about the geometry of molecules in the gas phase. By measuring the transition frequencies between quantized rotational states, it is possible to determine moments of inertia, from which bond lengths and angles can be derived with high accuracy.

Microwave spectroscopy, a form of rotational spectroscopy, is particularly powerful for determining the structure of molecules with a permanent dipole moment. utrgv.edu For "Cyclohexanol, 4-isothiocyanato-," the presence of both the polar hydroxyl (-OH) and isothiocyanate (-NCS) groups ensures a significant dipole moment, making it a suitable candidate for such studies. The analysis of the rotational spectrum would reveal the principal moments of inertia (Ia, Ib, Ic), which are directly related to the mass distribution within the molecule.

In the case of "Cyclohexanol, 4-isothiocyanato-," the cyclohexane (B81311) ring can exist in a chair conformation, with the substituents in either axial or equatorial positions. gmu.edu This leads to the possibility of multiple conformers (e.g., cis/trans isomers with axial/equatorial groups), each with a unique rotational spectrum. gmu.edupressbooks.pub By analyzing the complex microwave spectrum, it would be possible to identify the different conformers present in the gas phase and determine their relative energies and populations. nih.gov

To further refine the molecular structure, isotopic substitution is a key technique used in conjunction with microwave spectroscopy. nih.gov By systematically replacing atoms with their heavier isotopes (e.g., 12C with 13C, 14N with 15N, or 16O with 18O), a new set of rotational constants is obtained for each isotopologue. These shifts in the rotational spectra allow for the precise determination of the atomic coordinates of the substituted atom within the molecule's principal axis system. For the most abundant conformer of a related compound, cycloundecanone, all singly substituted 13C isotopologues were observed, enabling the determination of its partial substitution and effective structures. nih.gov A similar approach for "Cyclohexanol, 4-isothiocyanato-" would provide unambiguous structural data.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. youtube.com These methods are invaluable for identifying functional groups, as each group exhibits characteristic vibrational frequencies. su.se

For "Cyclohexanol, 4-isothiocyanato-," IR and Raman spectroscopy would provide clear signatures for its key functional groups. The isothiocyanate group (-N=C=S) is known for a very strong and characteristic asymmetric stretching vibration, typically observed in the range of 2000-2200 cm-1. capes.gov.br The hydroxyl group (-OH) would be identified by its stretching vibration, which appears as a broad band around 3200-3600 cm-1 due to hydrogen bonding. nih.gov The C-O stretching vibration of the secondary alcohol would be expected in the 1000-1200 cm-1 region. The cyclohexane ring itself has a series of characteristic "fingerprint" vibrations, including C-H stretching, bending, and ring deformation modes. youtube.com

While IR spectroscopy relies on a change in the dipole moment during a vibration, Raman spectroscopy depends on a change in the molecule's polarizability. ksu.edu.sanih.gov Therefore, some vibrations may be strong in one technique and weak or absent in the other, making them complementary. For instance, the symmetric stretch of the -N=C=S group, which might be weak in the IR spectrum, could be strong in the Raman spectrum.

A study on ethyl isothiocyanate provides insight into the types of vibrational modes to be expected, including the coupling between skeletal bending and torsional modes. capes.gov.br The table below summarizes the expected characteristic vibrational frequencies for "Cyclohexanol, 4-isothiocyanato-", based on data for analogous compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) | Technique |

| -OH | O-H Stretch | 3200-3600 (broad) | IR |

| -N=C=S | Asymmetric Stretch | 2000-2200 (strong) | IR |

| C-H (alkane) | C-H Stretch | 2850-3000 | IR, Raman |

| C-O | C-O Stretch | 1000-1200 | IR |

This table is generated based on general spectroscopic principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Configurational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules in solution. Both 1H and 13C NMR provide information about the chemical environment of each nucleus, allowing for the determination of the carbon skeleton and the relative stereochemistry of the substituents.

For "Cyclohexanol, 4-isothiocyanato-," 1H NMR would show signals for the protons on the cyclohexane ring and the hydroxyl proton. The chemical shift of the proton attached to the carbon bearing the hydroxyl group (the carbinol proton) would be particularly informative. Its position and multiplicity would be influenced by the cis/trans stereochemistry and the axial/equatorial orientation of the hydroxyl and isothiocyanate groups. The protons on the cyclohexane ring would appear as a complex series of multiplets due to spin-spin coupling.

13C NMR spectroscopy is especially useful for determining the number of non-equivalent carbons in a molecule. libretexts.org For "Cyclohexanol, 4-isothiocyanato-," one would expect to see distinct signals for the carbon attached to the hydroxyl group, the carbon attached to the isothiocyanate group, and the other carbons of the cyclohexane ring. The chemical shift of the isothiocyanate carbon is typically found in the range of 120-140 ppm.

The following table provides predicted 1H and 13C NMR chemical shifts for "Cyclohexanol, 4-isothiocyanato-", based on data for cyclohexanol (B46403), cyclohexyl isothiocyanate, and general substituent effects. chemicalbook.comrsc.orgorganicchemistrydata.orgwisc.edu

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) |

| 1H | H-C-OH | ~3.5-4.0 |

| 1H | H-C-NCS | ~3.2-3.8 |

| 1H | Cyclohexane Ring Protons | ~1.2-2.2 |

| 1H | HO- | Variable |

| 13C | C-OH | ~65-75 |

| 13C | C-NCS | ~55-65 |

| 13C | -N=C =S | ~120-140 |

| 13C | Cyclohexane Ring Carbons | ~25-40 |

This is a predictive table based on analogous compounds and established spectroscopic principles.

Mass Spectrometry (MS) in Molecular Characterization and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. libretexts.org This fragmentation pattern can be used to deduce the structure of the molecule.

For "Cyclohexanol, 4-isothiocyanato-," the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M+•) corresponding to its molecular weight (157.24 g/mol ). However, this peak may be weak due to the facile fragmentation of the molecule. libretexts.org

The fragmentation of "Cyclohexanol, 4-isothiocyanato-" would likely proceed through several characteristic pathways. Loss of the isothiocyanate group as a radical or as HNCS are common fragmentation pathways for isothiocyanates. nih.gov The loss of a water molecule (H2O) from the molecular ion is a typical fragmentation for alcohols. Other significant fragments would arise from the cleavage of the cyclohexane ring. The base peak in the spectrum would correspond to the most stable fragment cation formed. libretexts.org Analysis of the fragmentation of the related cyclohexyl isothiocyanate shows a prominent peak at m/z 55, corresponding to the cyclohexenyl cation, and a peak for the molecular ion at m/z 141. nist.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Energetic and Geometric Properties

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules. acs.org For Cyclohexanol (B46403), 4-isothiocyanato-, these methods are used to determine its stable conformations, electronic structure, and energetic landscape.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool for studying the electronic structure and properties of isothiocyanate-containing molecules due to its balance of computational cost and accuracy. nih.govrsc.org DFT calculations, often using hybrid functionals like B3LYP, are employed to optimize the geometry of Cyclohexanol, 4-isothiocyanato-, predicting bond lengths, bond angles, and dihedral angles. These calculations help identify the most stable conformers, such as the chair conformation of the cyclohexane (B81311) ring and the rotational orientation of the isothiocyanate and hydroxyl groups.

Furthermore, DFT is utilized to calculate energetic properties, including the total energy, heats of formation, and the energies of frontier molecular orbitals (HOMO and LUMO). openaccesspub.org The HOMO-LUMO energy gap is a critical parameter derived from these calculations, providing insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

| Property | Description | Application to Cyclohexanol, 4-isothiocyanato- |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Determines the 3D structure, including the conformation of the cyclohexyl ring and the orientation of the -NCS and -OH groups. |

| Total Energy | The sum of the kinetic and potential energies of all particles in the molecule. | Allows for the comparison of the stability of different isomers and conformers. |

| Frontier Orbitals | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). | The energy and shape of these orbitals indicate the molecule's potential for electron donation and acceptance, respectively. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Provides an estimate of the molecule's chemical reactivity and is related to its electronic absorption properties. |

Ab Initio Methods and Basis Set Selection

While DFT is widely used, ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory for more accurate calculations, albeit at a greater computational expense. researchgate.net Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark energetic and geometric data for molecules like Cyclohexanol, 4-isothiocyanato-. rsc.org

The choice of the basis set is crucial in both DFT and ab initio calculations as it describes the atomic orbitals used to construct the molecular orbitals. For molecules containing sulfur, such as isothiocyanates, basis sets with polarization and diffuse functions (e.g., 6-311++G(d,p) or the aug-cc-pVTZ series) are often necessary to accurately model the electronic distribution and reactivity. nih.govresearchgate.net The selection of an appropriate basis set is a compromise between desired accuracy and computational feasibility. nih.gov

Analysis of Non-Covalent Interactions via Computational Methods

Non-covalent interactions play a crucial role in determining the structure, stability, and function of molecules. For Cyclohexanol, 4-isothiocyanato-, computational methods are essential to characterize these weak interactions.

Symmetry-Adapted Perturbation Theory (SAPT) Analysis

Symmetry-Adapted Perturbation Theory (SAPT) is a method specifically designed to analyze the nature of intermolecular interactions. While often applied to molecular dimers and complexes, the principles can be used to understand the forces at play between molecules of Cyclohexanol, 4-isothiocyanato- in condensed phases. SAPT decomposes the interaction energy into physically meaningful components: electrostatics, exchange, induction, and dispersion. This allows for a detailed understanding of how molecules of Cyclohexanol, 4-isothiocyanato- would interact with each other or with other molecules, such as solvent or biological macromolecules.

| Interaction Component | Description | Relevance to Cyclohexanol, 4-isothiocyanato- |

| Electrostatics | The interaction between the static charge distributions of the molecules. | Arises from the permanent dipoles and multipoles of the -NCS and -OH groups. |

| Exchange | A short-range repulsive term arising from the Pauli exclusion principle. | Prevents molecules from occupying the same space. |

| Induction | The interaction between the permanent multipoles of one molecule and the induced multipoles of another. | Describes the polarization of one molecule by the electric field of another. |

| Dispersion | An attractive interaction arising from correlated fluctuations in the electron clouds of the interacting molecules. | A significant attractive force, particularly for nonpolar moieties like the cyclohexane ring. |

Molecular Modeling and Docking Simulations for Enzyme-Substrate Interactions

Molecular modeling and docking simulations are computational techniques used to predict the binding mode and affinity of a small molecule, like Cyclohexanol, 4-isothiocyanato-, to the active site of a biological target, typically an enzyme or a receptor. frontiersin.org These methods are instrumental in understanding the potential biological activity of isothiocyanates, which are known to interact with various proteins. nih.govnih.gov

In a typical docking study, a 3D model of the target protein is used as a receptor. The structure of Cyclohexanol, 4-isothiocyanato-, obtained from geometry optimization calculations, is then "docked" into the binding site of the receptor. Docking algorithms explore various possible orientations and conformations of the ligand within the binding site and score them based on a scoring function that estimates the binding affinity. frontiersin.org

Reaction Mechanism Elucidation through Computational Pathways

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate reaction mechanisms of isothiocyanates that are often challenging to probe experimentally. While specific computational studies on the reaction pathways of Cyclohexanol, 4-isothiocyanato- are not extensively documented in publicly available research, valuable insights can be drawn from theoretical investigations of closely related analogs, such as cyclohexyl isothiocyanate, and general studies on the reactivity of the isothiocyanate group. These studies help in understanding the conformational preferences, electronic structures, and potential reaction trajectories of such molecules.

The reactivity of the isothiocyanate group (-N=C=S) is central to the chemical behavior of Cyclohexanol, 4-isothiocyanato-. The carbon atom of the isothiocyanate moiety is electrophilic and thus susceptible to nucleophilic attack. In the case of Cyclohexanol, 4-isothiocyanato-, the presence of the hydroxyl (-OH) group on the same cyclohexane ring introduces the possibility of intramolecular reactions, alongside intermolecular reactions with other nucleophiles.

Theoretical calculations on cyclohexyl isothiocyanate have focused on its conformational equilibria. The cyclohexane ring can exist in chair conformations with the isothiocyanate group in either an axial (a) or equatorial (e) position. Computational studies, supported by microwave spectroscopy, have determined the relative energies and structures of these conformers. researchgate.net

Interactive Data Table 1: Calculated Relative Energies of Cyclohexyl Isothiocyanate Conformers

| Conformer | Computational Method | Relative Energy (kJ/mol) |

|---|---|---|

| Equatorial-trans | MP2/6-311++G(d,p) | 0.00 |

| Axial-trans | MP2/6-311++G(d,p) | 2.34 |

This table is based on data for cyclohexyl isothiocyanate and serves as an illustrative model for the conformational energetics that would also be relevant for Cyclohexanol, 4-isothiocyanato-.

The reaction of isothiocyanates with alcohols, such as the intramolecular hydroxyl group in the target molecule, typically proceeds through the nucleophilic attack of the alcohol's oxygen atom on the central carbon of the isothiocyanate group. This leads to the formation of a thiocarbamate. The reaction can be catalyzed by additional alcohol molecules, which can lower the activation energy barrier by acting as a proton shuttle. mdpi.com

Computational studies on the reaction of isocyanates (a related functional group) with alcohols have shown that the uncatalyzed reaction has a relatively high activation energy. However, the presence of a second alcohol molecule that forms a hydrogen-bonded complex with the reacting alcohol significantly lowers this barrier. mdpi.com A similar catalytic effect is expected for the reaction of isothiocyanates.

Interactive Data Table 2: Illustrative Activation Energies for Isocyanate-Alcohol Reactions

| Reaction Pathway | Computational Method | Calculated Activation Energy (kJ/mol) |

|---|---|---|

| Uncatalyzed (Isocyanate + Alcohol) | DFT | >100 |

| Alcohol-Catalyzed (Isocyanate + 2 Alcohols) | DFT | 40-60 |

This table presents generalized data from computational studies on isocyanate-alcohol reactions, which can be considered analogous to isothiocyanate-alcohol reactions, to illustrate the effect of catalysis on the reaction pathway.

In the context of Cyclohexanol, 4-isothiocyanato-, an intramolecular reaction would involve the hydroxyl group attacking the isothiocyanate group. The stereochemistry of the cyclohexane ring (cis or trans substitution) would play a crucial role in the feasibility and rate of such a reaction, as it dictates the proximity of the reacting functional groups. Computational modeling would be essential to determine the transition state structures and activation energies for these intramolecular cyclization pathways.

Furthermore, computational studies can elucidate the frontier molecular orbitals (HOMO and LUMO) of the molecule. For isothiocyanates, the LUMO is typically centered on the N=C=S group, specifically on the carbon atom, which confirms its electrophilic character and susceptibility to nucleophilic attack.

While direct computational elucidation of the reaction mechanisms for Cyclohexanol, 4-isothiocyanato- is a subject for future research, the available theoretical data on analogous systems provides a solid foundation for predicting its reactivity. Such studies underscore the importance of considering conformational preferences, the potential for intramolecular reactions, and the catalytic effects of solvent or other functional groups in understanding the chemical behavior of this bifunctional compound.

Biological Activity and Molecular Mechanisms of Isothiocyanate Derivatives Excluding Clinical Studies

General Biological Activity Profiles of Isothiocyanates (from analogous compounds)

Isothiocyanates are widely recognized for their broad-spectrum biological effects, which have been extensively studied in various in vitro and in vivo models. nih.govnih.gov These activities are largely attributed to the electrophilic nature of the isothiocyanate group.

Antimicrobial Potential and Structure-Activity Relationships

Isothiocyanates have demonstrated significant antimicrobial properties against a range of human pathogens, including both bacteria and fungi. nih.govnih.gov Their efficacy is often linked to their chemical structure. For instance, studies on various ITCs have revealed that their antimicrobial activity is influenced by the nature of the substituent group attached to the -N=C=S moiety.

Table 1: Antimicrobial Activity of Representative Isothiocyanates

| Isothiocyanate | Target Microorganism | Observed Effect | Reference |

| Allyl isothiocyanate (AITC) | Escherichia coli O157:H7 | Inhibition of growth | nih.gov |

| Benzyl isothiocyanate (BITC) | Staphylococcus aureus | Bactericidal activity | mdpi.com |

| Phenethyl isothiocyanate (PEITC) | Candida albicans | Antifungal activity | nih.gov |

| Sulforaphane (SFN) | Helicobacter pylori | Inhibition of growth | nih.gov |

Anticancer Research Focus: In Vitro and In Vivo (non-human) Studies

A significant body of research has focused on the anticancer properties of isothiocyanates. nih.gov Numerous in vitro studies have shown that ITCs can inhibit the proliferation of various cancer cell lines. nih.gov These effects are often mediated through the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of signaling pathways involved in cancer progression. nih.govnih.gov

In vivo studies in animal models have further substantiated the chemopreventive and therapeutic potential of isothiocyanates. nih.gov For example, phenethyl isothiocyanate (PEITC) has been shown to inhibit the development of lung tumors in animal models. nih.gov The anticancer activity of ITCs is also structure-dependent. For instance, the length of the alkyl chain in aliphatic ITCs can influence their efficacy. nih.gov While specific in vitro or in vivo anticancer data for Cyclohexanol (B46403), 4-isothiocyanato- is not available, the general anticancer properties of ITCs suggest that this compound warrants investigation as a potential anticancer agent.

Table 2: Anticancer Activity of Selected Isothiocyanates in Non-Human Studies

| Isothiocyanate | Cancer Model | Key Findings | Reference |

| Sulforaphane (SFN) | Breast cancer xenografts in mice | Inhibition of tumor growth | nih.gov |

| Phenethyl isothiocyanate (PEITC) | Lung tumorigenesis in rats | Inhibition of tumor development | nih.gov |

| Allyl isothiocyanate (AITC) | Bladder cancer cells (in vitro) | Induction of apoptosis | nih.gov |

| Benzyl isothiocyanate (BITC) | Leukemia cells (in vitro) | Cell cycle arrest | nih.gov |

Elucidation of Molecular Mechanisms of Action

The biological effects of isothiocyanates are underpinned by their distinct molecular mechanisms of action, primarily driven by the reactivity of the isothiocyanate functional group.

Electrophilic Reactivity and Nucleophilic Adduct Formation with Biological Macromolecules (e.g., Thiols in Proteins)

The key to the biological activity of isothiocyanates lies in the electrophilic nature of the central carbon atom in the -N=C=S group. researchgate.net This carbon is susceptible to nucleophilic attack by electron-rich moieties in biological macromolecules. Among the most important nucleophiles are the thiol groups (-SH) of cysteine residues in proteins. nih.govresearchgate.net

The reaction between an isothiocyanate and a thiol group results in the formation of a dithiocarbamate (B8719985) adduct. nih.gov This covalent modification can alter the structure and function of the target protein, leading to the observed biological effects. This reactivity with protein thiols is a fundamental aspect of how isothiocyanates exert their antimicrobial and anticancer activities. nih.govyoutube.com It is highly probable that Cyclohexanol, 4-isothiocyanato- shares this reactivity profile, enabling it to interact with and modify proteins within biological systems.

Enzyme-Ligand Binding and Inhibition Studies (generalized from cyclohexanol derivatives)

While specific enzyme inhibition studies for Cyclohexanol, 4-isothiocyanato- are not documented, research on related cyclohexanol derivatives provides insights into potential interactions. For example, various cyclohexanol derivatives have been investigated as inhibitors of different enzymes. This suggests that the cyclohexanol moiety can serve as a scaffold for designing enzyme inhibitors.

Furthermore, many isothiocyanates are known to be potent inhibitors of various enzymes, including cytochrome P450 enzymes involved in the metabolism of carcinogens. nih.govnih.gov Phenethyl isothiocyanate, for instance, has been shown to inhibit several CYP450 isoforms. nih.gov The inhibitory mechanism often involves the covalent modification of the enzyme through the reaction of the isothiocyanate group with amino acid residues in the active site. Given the presence of both the cyclohexanol and isothiocyanate moieties, it is plausible that Cyclohexanol, 4-isothiocyanato- could exhibit inhibitory activity against a range of enzymes.

Bio-conjugation Strategies and Probing Biological Systems

The high reactivity of the isothiocyanate group towards primary amines and thiols makes it a valuable tool in bioconjugation chemistry. nih.gov Isothiocyanates are frequently used to label proteins and other biomolecules with fluorescent dyes or other reporter molecules. oup.com For example, fluorescein (B123965) isothiocyanate (FITC) is a widely used reagent for labeling proteins for fluorescence microscopy and flow cytometry.

The reaction of the isothiocyanate with the ε-amino group of lysine (B10760008) residues or the N-terminal amino group of a protein forms a stable thiourea (B124793) linkage. nih.gov This robust covalent bond makes isothiocyanates ideal for creating stable bioconjugates. Cyclohexanol, 4-isothiocyanato-, with its reactive isothiocyanate group, could potentially be employed in similar bioconjugation strategies to probe biological systems or to develop targeted therapeutic agents.

Future Research Directions and Emerging Trends

Exploration of Novel and Sustainable Synthetic Routes

Current synthetic methods for Cyclohexanol (B46403), 4-isothiocyanato- often rely on reagents that present environmental or safety concerns. A significant future trend will be the development of greener and more efficient synthetic pathways. For instance, one established method involves the reaction of 4-amino-cyclohexanol with thiocarbonyl diimidazole (TCDI) in dichloromethane. While effective, this process utilizes a costly reagent.

Future research will likely focus on alternatives that minimize waste and avoid hazardous materials. This includes the exploration of enzymatic or photocatalytic oxidation processes to replace traditional oxidants like persulfate, although these methods are still in the experimental phase. The goal is to develop synthetic strategies that are not only high-yielding but also economically and environmentally sustainable.

Advanced Mechanistic Investigations at the Molecular Level

A deeper understanding of the reaction mechanisms involving Cyclohexanol, 4-isothiocyanato- is crucial for optimizing its applications. The isothiocyanate (-N=C=S) group is known for its reactivity, particularly its ability to form stable thiourea (B124793) adducts with amines. This characteristic is fundamental to its use in various chemical syntheses.

Future mechanistic studies will likely employ advanced computational modeling and spectroscopic techniques to investigate the transition states and intermediates of its reactions. This will provide a more detailed picture of its reactivity profile, enabling more precise control over reaction outcomes and the design of more effective catalytic systems.

Identification of New Biological Targets and Pathways for Therapeutic Development (pre-clinical)

The isothiocyanate functional group is a well-established pharmacophore found in numerous compounds with therapeutic potential. While the specific biological targets of Cyclohexanol, 4-isothiocyanato- are still under extensive investigation, its structural motifs suggest potential interactions with various biological pathways.

Pre-clinical research will aim to identify specific protein targets and signaling pathways modulated by this compound. This will involve high-throughput screening assays, proteomic studies, and in vitro and in vivo disease models to elucidate its mechanism of action and evaluate its therapeutic potential for various conditions.

Integration of Cyclohexanol, 4-isothiocyanato- into Green Chemistry Principles for Sustainable Applications

The principles of green chemistry will be a guiding force in the future research and application of Cyclohexanol, 4-isothiocyanato-. This extends beyond its synthesis to its use in various applications. Researchers will focus on designing processes that maximize atom economy, utilize renewable feedstocks, and minimize the generation of hazardous waste.

Design and Synthesis of Targeted Derivatives for Specific Research Applications

The bifunctional nature of Cyclohexanol, 4-isothiocyanato-, with its hydroxyl and isothiocyanate groups, makes it an ideal scaffold for the synthesis of a wide range of derivatives. Future research will focus on the rational design and synthesis of new analogues with tailored properties for specific applications.

By modifying the cyclohexyl ring or derivatizing the hydroxyl group, researchers can fine-tune the compound's solubility, reactivity, and biological activity. This will lead to the development of specialized molecular probes, affinity ligands for target identification, and new drug candidates with improved efficacy and selectivity.

Development of Advanced Analytical Techniques for Detection and Quantification

As the use of Cyclohexanol, 4-isothiocyanato- expands, the need for sensitive and reliable analytical methods for its detection and quantification will become increasingly important. Currently, techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) for structural confirmation, are employed.

Q & A

Q. What analytical techniques are recommended for detecting and quantifying 4-isothiocyanato-cyclohexanol in complex matrices?

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely used for quantification. For structural confirmation, combine these with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. Ensure calibration with pure standards and validate recovery rates in matrices like biological fluids or environmental samples .

Q. How can researchers optimize the synthesis of 4-isothiocyanato-cyclohexanol to improve yield?

Key factors include reaction temperature, solvent choice (e.g., anhydrous conditions), and stoichiometric ratios. For example, using a 6:1 molar ratio of precursor reagents and maintaining temperatures between 100–140°C can enhance alkylation efficiency. Catalyst selection (e.g., perchloric acid) at 5% by weight of the limiting reagent improves reaction rates .

Q. What are the critical physical properties of 4-isothiocyanato-cyclohexanol for experimental design?

Refer to thermodynamic

Q. How should researchers calculate theoretical and percent yields for 4-isothiocyanato-cyclohexanol synthesis?

Use stoichiometric ratios from the balanced equation. For example, if 20.0 g of cyclohexanol (MW 100.16 g/mol) is used:

- Moles of cyclohexanol = 20.0 g / 100.16 g/mol = 0.20 mol

- Theoretical yield = 0.20 mol × product MW (e.g., 183.66 g/mol for 4-isothiocyanato derivative) = 36.73 g Percent yield = (experimental yield / 36.73 g) × 100. Adjust for side reactions and purification losses .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic dehydrogenation of 4-isothiocyanato-cyclohexanol to cyclohexanone derivatives?

Copper-based catalysts (e.g., Cu–MgO) promote dehydrogenation via adsorption of the hydroxyl group onto Cu⁺ sites, forming alcoholate intermediates. In situ FTIR studies show molecular adsorption at room temperature, while elevated temperatures (>50°C) induce dissociative adsorption on Cu⁰, leading to ketone formation. Optimize Cu⁺/Cu⁰ ratios to suppress undesired aromatization .

Q. How can multivariate statistical methods enhance reaction optimization for 4-isothiocyanato-cyclohexanol derivatization?

Employ Box-Behnken or Yates pattern designs to evaluate interactions between variables (temperature, molar ratio, catalyst loading). For example, a 3-factor, 2-level design identified optimal conditions: 140°C, 6:1 molar ratio, and 5% catalyst, achieving 89% yield .

Q. What spectroscopic techniques identify intermediates during the photocatalytic oxidation of 4-isothiocyanato-cyclohexanol?

In situ attenuated total reflectance Fourier-transform infrared (ATR-FTIR) spectroscopy tracks intermediates like cyclohexanone and hydroperoxides. Peaks at 1710 cm⁻¹ (C=O stretch) and 3400 cm⁻¹ (O–H) confirm ketone and alcohol formation. Pair with kinetic models to assess rate constants .

Q. How do conformational equilibria of 4-isothiocyanato-cyclohexanol affect its reactivity in substitution reactions?

NMR studies on analogous compounds (e.g., 4-t-butylcyclohexanol) reveal axial-equatorial hydroxyl group equilibria. Locked conformations (via bulky substituents) shift chemical shifts (Δδ ~0.3 ppm), altering nucleophilic attack susceptibility. Use low-temperature NMR to freeze conformers for analysis .

Q. What thermodynamic models predict phase behavior of 4-isothiocyanato-cyclohexanol in solvent mixtures?

Apply UNIQUAC or NRTL models to ternary systems (e.g., water + cyclohexanol + solvent). For example, vapor-liquid equilibrium data for cyclohexanol + N-methylacetamide systems show activity coefficients >1, indicating non-ideal behavior. Validate with experimental boiling points and densities .

Q. How do metal complexes influence the activation of saturated hydrocarbons in reactions involving 4-isothiocyanato-cyclohexanol?

Iron(IV)-oxo species generated from Fe(III) catalysts abstract hydrogen atoms from cyclohexanol derivatives, forming radicals that undergo oxygenation. Spectrophotometric tracking of hydroperoxide decomposition (Δ[cyclohexanol] ≈ 0.15 mmol/L) reveals competing pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.